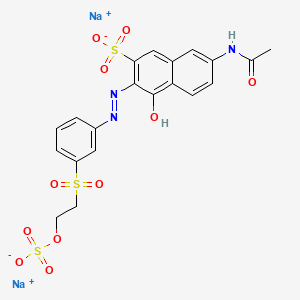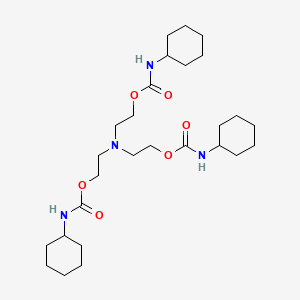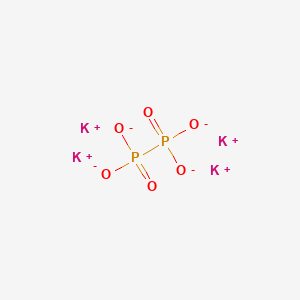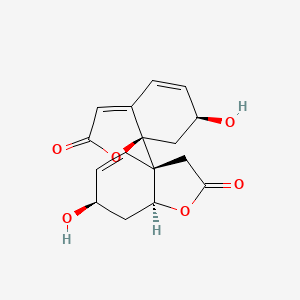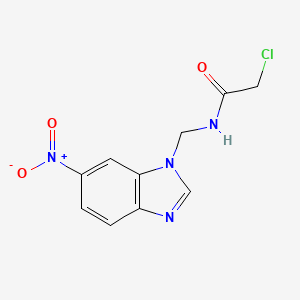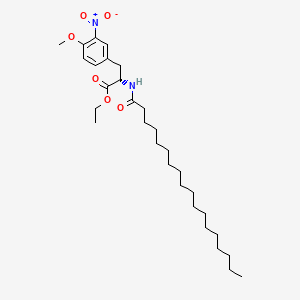
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester is a complex organic compound with the molecular formula C30H50N2O6. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester involves multiple steps, including the protection of functional groups, nitration, and esterification. The synthetic route typically starts with the protection of the amino group of tyrosine, followed by the introduction of the nitro group at the para position of the aromatic ring. The final steps involve the esterification of the carboxyl group with ethanol and the attachment of the oxooctadecyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as a substrate or inhibitor, affecting various biochemical pathways. The nitro group and ester functionalities play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxooctadecyl)-, ethyl ester can be compared with other tyrosine derivatives, such as:
L-Tyrosine: A naturally occurring amino acid involved in protein synthesis.
N-Acetyl-L-Tyrosine: A derivative used in dietary supplements.
Methyl-L-Tyrosine: Another derivative with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
116366-20-2 |
|---|---|
Molecular Formula |
C30H50N2O6 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
ethyl (2S)-3-(4-methoxy-3-nitrophenyl)-2-(octadecanoylamino)propanoate |
InChI |
InChI=1S/C30H50N2O6/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(33)31-26(30(34)38-5-2)23-25-21-22-28(37-3)27(24-25)32(35)36/h21-22,24,26H,4-20,23H2,1-3H3,(H,31,33)/t26-/m0/s1 |
InChI Key |
FIRXTSXJVJDDER-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


